N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide
Overview
Description
N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide: These are polycyclic aromatic compounds containing a benzene ring linked to a pyrroline ring through a carbon-carbon or carbon-nitrogen bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrole derivatives often involves the condensation of a carboxylic acid moiety with a substituted amine. For example, the Paal–Knorr reaction can be performed to synthesize 3-(2,5-dimethyl-1H-pyrrol-1-yl) benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione.
Industrial Production Methods: Industrial production methods for N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving biological pathways and interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, although detailed mechanisms are often complex and require further research to fully elucidate.
Comparison with Similar Compounds
(2S)-4-(2,5-Difluorophenyl)-N,N-Dimethyl-2-Phenyl-2,5-Dihydro-1H-Pyrrole-1-Carboxamide: This compound also belongs to the class of phenylpyrrolines and shares structural similarities with N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide.
N-[(2S)-2-Hydroxy-3-(2,5-Dimethylphenyl)-1-Oxopropyl]-N-Methyl-2,5-Dihydro-1H-Pyrrole-1-Carboxamide: Another structurally related compound with similar chemical properties.
Uniqueness: this compound is unique due to its specific structural configuration and the presence of the dimethyl and carboxamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-dimethyl-2,5-dihydropyrrole-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-8(2)7(10)9-5-3-4-6-9/h3-4H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIUMUIDBLQHHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CC=CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.